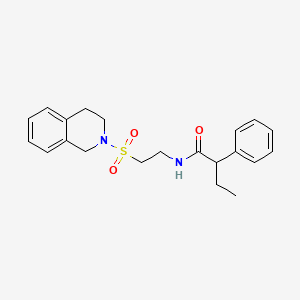

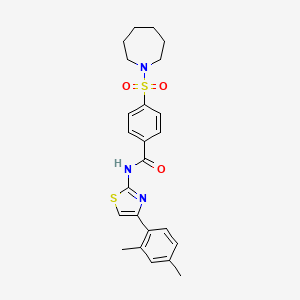

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Vasodilatory Activity

Aromatic sulfonamides derived from 5-isoquinolinesulfonic acid, which share a structural motif with the queried compound, have shown vasodilatory action evaluated through increases in arterial blood flow in dogs. These compounds exhibit significant activity, comparable to clinically used cardiovascular drugs like diltiazem, highlighting their potential in cardiovascular applications (Morikawa, Sone, & Asano, 1989).

Protein Kinase Inhibition

Research has identified isoquinolinesulfonamide derivatives as potent and selective inhibitors of cyclic AMP-dependent protein kinase (protein kinase A), suggesting a role in modulating protein phosphorylation. These inhibitors exhibit specificity toward protein kinase A over other kinases, indicating their utility in studying protein kinase A-mediated cellular processes (Chijiwa, Mishima, Hagiwara, Sano, Hayashi, Inoue, Kenji, Toshioka, & Hidaka, 1990).

Synthesis of Fluorinated Compounds

Studies on the intramolecular substitution of sulfonamide nitrogens for vinylic fluorines have led to the efficient synthesis of fluorinated isoquinoline and quinoline derivatives. These findings contribute to the development of novel synthetic routes for fluorinated compounds, which are of significant interest in medicinal chemistry and materials science (Ichikawa, Sakoda, Moriyama, & Wada, 2006).

Phenylethanolamine N-Methyltransferase Inhibition

The development of 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines has shown remarkable potency and selectivity in inhibiting phenylethanolamine N-methyltransferase (PNMT). These compounds are highlighted for their potential to cross the blood-brain barrier, indicating their relevance in neurological applications (Grunewald, Romero, & Criscione, 2005).

Dopamine Agonist Properties

Research into N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines has explored their dopamine-like activity, offering insights into their potential use in modulating dopamine receptors. This work contributes to understanding the structural requirements for dopamine-like activity and its implications for treating neurological disorders (Jacob, Nichols, Kohli, & Glock, 1981).

Mecanismo De Acción

Target of Action

Similar compounds, such as 1,2,3,4-tetrahydroisoquinolines (thiqs), have been reported to interact with various biological targets .

Mode of Action

Thiq analogs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Biochemical Pathways

Thiq analogs have been reported to influence a wide range of pharmacological activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S/c1-2-20(18-9-4-3-5-10-18)21(24)22-13-15-27(25,26)23-14-12-17-8-6-7-11-19(17)16-23/h3-11,20H,2,12-16H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGXWOZSLHIVABD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B3016497.png)

![Tert-butyl (3aR,7aS)-2-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B3016501.png)

![(Z)-methyl 2-(4-chloro-2-((2-(thiophen-2-yl)quinoline-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3016504.png)

![2,4-Dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B3016505.png)

![8-(2,5-Dimethylbenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B3016507.png)

![methyl 2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-amido)-1,3-thiazole-5-carboxylate](/img/structure/B3016509.png)

![5-(1-adamantyl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B3016514.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide](/img/structure/B3016518.png)